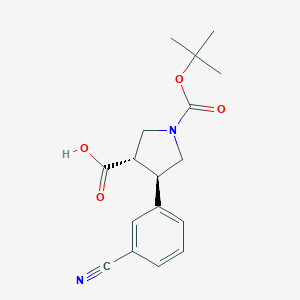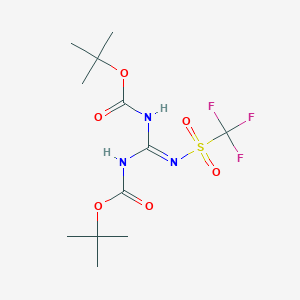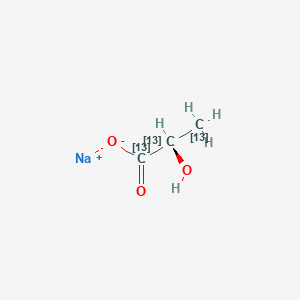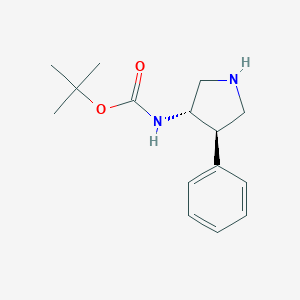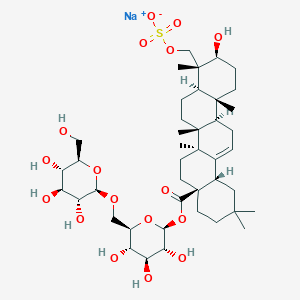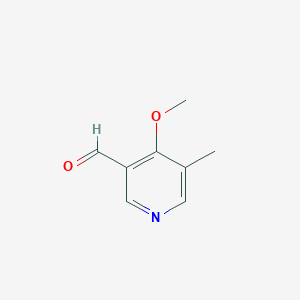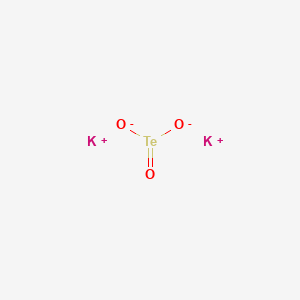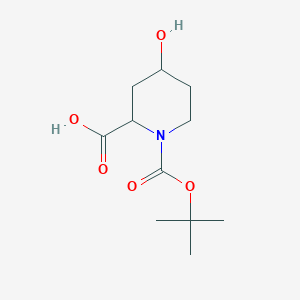
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
An improved synthesis method for a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, utilizes a modified Pictet-Spengler reaction, achieving a 95% yield with minimal racemization. The enantiomeric excess of the final product was notably improved to 99.4% via recrystallization, showcasing the efficacy of this synthesis approach (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure and conformational analysis of a derivative, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, were elucidated through X-ray analysis. This analysis revealed the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. The structure is significantly influenced by hydrogen bonding, which plays a crucial role in its conformational stability (Cetina et al., 2003).
Chemical Reactions and Properties
N-tert.-Butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid was synthesized and identified as suitable for use as a handle in solid-phase synthesis of peptide α-carboxamides. This highlights the compound's chemical reactivity and its potential application in peptide synthesis (Gaehde & Matsueda, 1981).
Aplicaciones Científicas De Investigación
Tert-Butoxycarbonylation Reagent : 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Substituted tert-Butyl Carboxylates : This compound is involved in the stereoselective synthesis of substituted tert-butyl carboxylates, which are important for the synthesis of cis and trans isomers in organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Pipecolic Acid Derivatives : It plays a role in the stereoselective synthesis of pipecolic acid derivatives, showcasing its utility in the creation of complex organic molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Immobilization of Carboxylic Acid Moieties : The compound is used in the efficient methodology for anchoring diverse carboxylic acids to hydroxymethylated resins, a key process in material science and pharmaceutical research (Laborde, Bermejo, Boggián, & Mata, 2008).
Synthesis of Antibiotic Derivatives : It is an intermediate in the preparation of new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).
Group Migration in Chemical Synthesis : This compound demonstrates a fast N→O tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, revealing an unusual mechanism in organic synthesis (Xue & Silverman, 2010).
Solid-Phase Synthesis of Peptides : It is used in the solid-phase synthesis of peptide alpha-carboxamides, an important process in peptide and protein research (Gaehde & Matsueda, 2009).
Direcciones Futuras
The future directions for the use of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” and similar compounds could involve further exploration of their use in peptide synthesis and other areas of organic synthesis . The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .
Propiedades
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




